molecular formula C22H32ClN3O2 B1662215 Piboserod hydrochloride CAS No. 178273-87-5

Piboserod hydrochloride

Cat. No. B1662215
Key on ui cas rn: 178273-87-5
M. Wt: 406.0 g/mol
InChI Key: UABVCZHWRUGYSR-UHFFFAOYSA-N
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Patent
US06100397

Procedure details

Method B N-[(1-Butyl-4-piperidinyl)methyl]-3,4-dihydro-2H-[1,3]-oxazino[3,2-a]indole-10-carboxamide (SB-207266) (100 g, 0.27 mol) was dissolved in ethanol (870 ml) and the resulting solution filtered to remove particulates. Anhydrous HCl in ethanol (83 ml, 3.6M, 0.30 mol) was added causing the product to precipitate out of solution. The slurry was heated to redissolve the solid and hexane (550 ml) was added. After cooling to room temperature, the mixture was cooled to 0-5° C. and stirred at that temperature for about two hours. The solid was isolated by filtration and dried in vacuo at about 40° C. to give the product, N-[(1-butyl-4-piperidinyl)methyl]-3,4-dihydro-2H-[1,3]-oxazino [3,2-a]indole-10-carboxamide hydrochloride, (102.8 g) in 94% yield.
Quantity
870 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([N:5]1[CH2:10][CH2:9][CH:8]([CH2:11][NH:12][C:13]([C:15]2[C:23]3[CH:22]=[CH:21][CH:20]=[CH:19][C:18]=3[N:17]3[CH2:24][CH2:25][CH2:26][O:27][C:16]=23)=[O:14])[CH2:7][CH2:6]1)[CH2:2][CH2:3][CH3:4].[ClH:28]>C(O)C>[ClH:28].[CH2:1]([N:5]1[CH2:6][CH2:7][CH:8]([CH2:11][NH:12][C:13]([C:15]2[C:23]3[CH:22]=[CH:21][CH:20]=[CH:19][C:18]=3[N:17]3[CH2:24][CH2:25][CH2:26][O:27][C:16]=23)=[O:14])[CH2:9][CH2:10]1)[CH2:2][CH2:3][CH3:4] |f:3.4|

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
C(CCC)N1CCC(CC1)CNC(=O)C1=C2N(C=3C=CC=CC13)CCCO2
Name
Quantity
870 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
83 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at that temperature for about two hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the resulting solution filtered
CUSTOM
Type
CUSTOM
Details
to remove particulates
CUSTOM
Type
CUSTOM
Details
to precipitate out of solution
TEMPERATURE
Type
TEMPERATURE
Details
The slurry was heated
DISSOLUTION
Type
DISSOLUTION
Details
to redissolve the solid and hexane (550 ml)
ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled to 0-5° C.
CUSTOM
Type
CUSTOM
Details
The solid was isolated by filtration
CUSTOM
Type
CUSTOM
Details
dried in vacuo at about 40° C.

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
Cl.C(CCC)N1CCC(CC1)CNC(=O)C1=C2N(C=3C=CC=CC13)CCCO2
Measurements
Type Value Analysis
AMOUNT: MASS 102.8 g
YIELD: PERCENTYIELD 94%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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